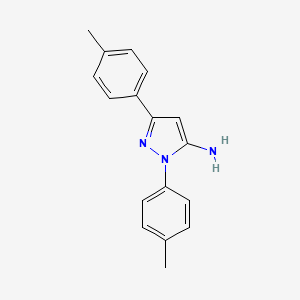

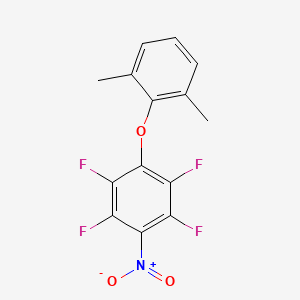

![molecular formula C18H19N3O B5766146 N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves key steps such as tosylation, treatment with acetamides, and the use of a new Horner−Emmons reagent for the incorporation of methyl vinylcarboxamide. This process is stereospecific, leading exclusively to the desired E-isomer, which avoids the need for reverse-phase preparative HPLC for isomer separation before antiviral activity evaluation (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of related imidazo[1,2-a]pyridine derivatives has been elucidated through various spectroscopic techniques including NMR, FT-IR, and single crystal X-ray diffraction studies. Computational methods based on density functional theory (DFT) have confirmed these structural findings, demonstrating the impact of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces on the stability of these compounds (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can be efficiently synthesized through a room-temperature, transition-metal-free one-pot synthesis, yielding high product purity. This demonstrates the versatility and chemical reactivity of the imidazo[1,2-a]pyridine scaffold in organic synthesis (S. Lee & J. Park, 2015).

Physical Properties Analysis

The physical properties, including the crystalline structure and vibrational properties of imidazo[1,2-a]pyridine derivatives, have been detailed. Single crystal X-ray diffraction and vibrational spectroscopy studies reveal the robustness of the crystal lattice, influenced significantly by non-covalent interactions (Dong-Mei Chen et al., 2021).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups on the imidazo[1,2-a]pyridine core affects their reactivity and stability. The interplay of these substituents with the imidazo[1,2-a]pyridine core contributes to the compound's overall chemical behavior, as evidenced by studies on their synthesis and reactivity (S. Lee & J. Park, 2015).

Wirkmechanismus

Target of Action

The primary target of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is the ω1 subtype of receptors in the central nervous system . These receptors play a crucial role in regulating sleep and anxiety.

Mode of Action

This compound selectively binds to the ω1 receptor subtype . It has low affinity for the ω2 or ω3 receptor subtypes . The interaction with these targets leads to changes in neuronal activity, which can result in sedative effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its sedative and anxiolytic effects. By selectively binding to the ω1 receptors, it can modulate neuronal activity in a way that promotes sleep and reduces anxiety .

Eigenschaften

IUPAC Name |

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-4-16(22)20-18-17(14-8-5-12(2)6-9-14)19-15-10-7-13(3)11-21(15)18/h5-11H,4H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUZKWKKGSCNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323249 |

Source

|

| Record name | N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

374094-74-3 |

Source

|

| Record name | N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)

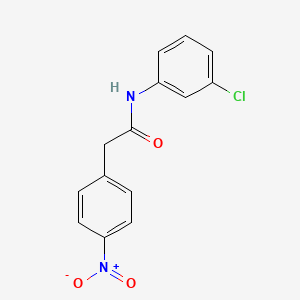

![2-[(3-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)

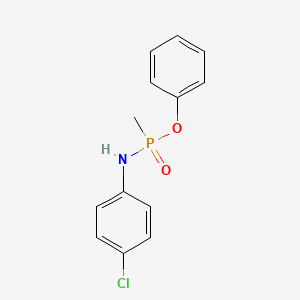

![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)

hydrazone](/img/structure/B5766115.png)

![1-phenylethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5766135.png)

![N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5766138.png)

![2,3-dimethoxy-6-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5766152.png)